BenchChemオンラインストアへようこそ!

3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Regiochemistry Structure-Activity Relationship Ligand Design

3-(1H-Pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1351620-42-2) is a heterocyclic compound with molecular formula C13H11N5S and molecular weight 269.33 g/mol, featuring a pyrazole ring and a pyridazine ring connected via a thioether linkage to a pyridine moiety. The compound belongs to the pyrazolyl-pyridazine thioether class, a scaffold of interest in medicinal chemistry for potential platelet aggregation inhibition without COX-1/COX-2 suppression, as well as anticancer and antimicrobial applications.

Molecular Formula C13H11N5S
Molecular Weight 269.33
CAS No. 1351620-42-2
Cat. No. B2660924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine
CAS1351620-42-2
Molecular FormulaC13H11N5S
Molecular Weight269.33
Structural Identifiers
SMILESC1=CC(=CN=C1)CSC2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C13H11N5S/c1-3-11(9-14-6-1)10-19-13-5-4-12(16-17-13)18-8-2-7-15-18/h1-9H,10H2
InChIKeyRYCOOGJMIFEHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1351620-42-2): Chemical Identity and Procurement Baseline


3-(1H-Pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1351620-42-2) is a heterocyclic compound with molecular formula C13H11N5S and molecular weight 269.33 g/mol, featuring a pyrazole ring and a pyridazine ring connected via a thioether linkage to a pyridine moiety . The compound belongs to the pyrazolyl-pyridazine thioether class, a scaffold of interest in medicinal chemistry for potential platelet aggregation inhibition without COX-1/COX-2 suppression, as well as anticancer and antimicrobial applications [1][2]. It is currently available as a research chemical through specialty suppliers, with typical purity specifications of 95% .

Why Generic Substitution Is Not Advisable for 3-(1H-Pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine


Within the pyrazolyl-pyridazine thioether class, subtle structural variations produce functionally distinct compounds. The position of the pyridinylmethyl attachment (3-pyridyl vs. 2-pyridyl) alters the spatial orientation of the terminal nitrogen, which can affect hydrogen-bonding interactions with biological targets . Replacement of the pyrazole with imidazole (as in CAS 1334370-68-1) changes the heterocycle's electronic character and hydrogen-bond donor/acceptor profile . Methyl substitution on the pyrazole ring (as in CAS 1396564-12-7) introduces steric bulk that can modulate target binding . These structural differences preclude reliable interchangeability for any application requiring target-specific activity, making compound-specific procurement essential when a particular substitution pattern is required by a research protocol or SAR program [1].

Quantitative Differentiation Evidence for 3-(1H-Pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1351620-42-2)


Regiochemical Differentiation: 3-Pyridylmethyl vs. 2-Pyridylmethyl Thioether Positioning

The target compound bears the pyridin-3-ylmethyl thioether substituent at the 6-position of the pyridazine ring. Its closest positional isomer, 3-(1H-pyrazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 1351591-12-2), differs only in the attachment point of the pyridinylmethyl group (3-position vs. 2-position on the pyridine ring) . This positional isomerism alters the spatial orientation of the pyridine nitrogen lone pair, which can affect metal coordination geometry and hydrogen-bonding networks. The synthetic accessibility of both isomers via selective functionalization of the pyridazine scaffold has been demonstrated using thio-substituted pyridazine building blocks, enabling systematic SAR exploration [1].

Regiochemistry Structure-Activity Relationship Ligand Design

Heterocycle Identity Differentiation: Pyrazole vs. Imidazole at the Pyridazine 3-Position

The target compound contains a pyrazole ring at the 3-position of the pyridazine core. The direct imidazole analog, 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1334370-68-1), has identical molecular formula (C13H11N5S) and molecular weight (269.33) but differs in the arrangement of nitrogen atoms within the five-membered heterocycle (1,2-diazole vs. 1,3-diazole) . This pyrazole-to-imidazole substitution alters the hydrogen-bond donor/acceptor profile, dipole moment, and electronic distribution of the heterocycle. In the broader pyridazine literature, such heterocycle substitutions have been shown to produce divergent biological activity profiles, including differential kinase inhibition and receptor binding [1]. No direct head-to-head biological comparison between these two specific compounds has been published.

Bioisosterism Heterocycle SAR Medicinal Chemistry

Pyrazole Substituent Differentiation: Unsubstituted vs. 3,5-Dimethyl Pyrazole

The target compound bears an unsubstituted 1H-pyrazol-1-yl group, distinguishing it from 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1396564-12-7), which carries methyl groups at the 3- and 5-positions of the pyrazole . The dimethyl substitution increases molecular weight to 297.40 (+28.07 Da) and introduces steric bulk adjacent to the pyridazine core. In related pyrazolyl-pyridazine series, such methyl substitutions have been reported to modulate target binding and metabolic stability [1]. The unsubstituted pyrazole variant offers minimal steric hindrance and may serve as a more suitable starting point for further derivatization or fragment-based approaches. An ultrasound-assisted synthetic methodology for S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives has been reported, with reaction time, temperature, and yield comparisons between ultrasound, microwave, and conventional methods [2].

Steric Effects Pyrazole SAR Lead Optimization

Synthetic Accessibility via Thio-Substituted Pyridazine Building Block Methodology

A regioselective methodology for tri- and tetra-functionalization of the pyridazine scaffold using 3-alkylthio-6-chloropyridazine building blocks has been established by Hamze et al. (2023) [1]. This methodology employs selective metalations with TMPMgCl·LiCl and catalyst-tuned cross-coupling reactions with arylzinc halides, enabling precise introduction of substituents at specific positions on the pyridazine ring. The target compound's structure—featuring a pyrazole at position 3 and a pyridin-3-ylmethylthio group at position 6—maps directly onto this synthetic strategy. While specific yield data for this compound are not reported, the methodology demonstrates that 3-alkylthio-6-chloropyridazine intermediates can be sequentially functionalized to access diverse analogs. This contrasts with alternative synthetic routes that may lack regiochemical control or require protecting group strategies [1].

Synthetic Chemistry Scaffold Functionalization Building Block

Class-Level Platelet Aggregation Inhibitory Activity Without COX-1/COX-2 Inhibition

Patent US 7,622,471 B2 (Daiichi Pharmaceutical Co., Ltd.) discloses pyrazole derivatives having pyridazine and pyridine functionality as strong platelet aggregation-inhibiting agents that do not inhibit COX-1 or COX-2 [1]. The patent explicitly states that prior art compounds exhibited undesirable COX-2 inhibition (IC50 = 2.4 × 10^-7 M for compound A) alongside platelet aggregation inhibition (IC50 = 5.3 × 10^-6 M against collagen-induced aggregation), creating a therapeutic liability due to anti-inflammatory activity [1]. The claimed compounds of Formula (I) and (II), which encompass the structural features present in CAS 1351620-42-2 (pyrazole linked to pyridazine with pyridine-containing substituent), are described as potent platelet aggregation inhibitors devoid of COX-1/COX-2 inhibitory activity. It is critical to note that CAS 1351620-42-2 itself is not specifically exemplified in the patent with quantitative biological data; this evidence represents class-level inference based on structural similarity to the claimed generic formulae [1].

Platelet Aggregation COX-Sparing Antithrombotic

Recommended Application Scenarios for 3-(1H-Pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1351620-42-2)


Structure-Activity Relationship (SAR) Studies of Pyrazole-Pyridazine Platelet Aggregation Inhibitors

This compound serves as a tool molecule for SAR exploration within the pyrazole-pyridazine-thioether class covered by US Patent 7,622,471 B2 [1]. Its unsubstituted pyrazole and meta-pyridylmethyl thioether substitution pattern represents a specific structural combination within the claimed generic formulae. Researchers can use this compound to probe the contribution of pyrazole N-substitution and pyridinylmethyl regioisomerism to platelet aggregation inhibitory activity and COX-1/COX-2 selectivity, comparing activity against analogs with 3,5-dimethylpyrazole, imidazole, or 2-pyridylmethyl variants [1].

Coordination Chemistry and Metal Complex Synthesis

The compound's three nitrogen-containing heterocycles (pyrazole, pyridazine, pyridine) and thioether sulfur provide multiple potential metal-coordination sites. Related 3,6-bis(pyrazolyl)pyridazine scaffolds have been characterized as ligands for copper(II), manganese(I), and rhenium(I) complexes [2][3]. The target compound's distinct 3-pyridylmethyl thioether attachment may offer different coordination geometries compared to the more extensively studied bis(pyrazolyl)pyridazine systems, making it valuable for exploring structure-property relationships in coordination polymers and catalytic complexes.

Synthetic Methodology Development and Pyridazine Scaffold Diversification

As demonstrated by Hamze et al. (2023), thio-substituted pyridazine building blocks enable regioselective stepwise functionalization [4]. This compound can serve as a substrate for further derivatization—including oxidation of the thioether to sulfoxide/sulfone, electrophilic substitution on the pyrazole ring, or metal-catalyzed cross-coupling at available positions—to generate focused libraries for biological screening. The established methodology provides a foundation for systematic diversification of this scaffold [4].

Computational Chemistry and In Silico Screening Studies

The compound's well-defined structure (C13H11N5S, MW 269.33) and the availability of in silico bioactivity prediction methodologies for pyrazolylpyridazine-3-thione derivatives [5] make it suitable for computational docking studies against targets of interest, including P2Y12 receptor, kinases, or other pharmacologically relevant proteins. Its intermediate molecular weight and balanced heteroatom composition (five nitrogen atoms, one sulfur) provide favorable drug-likeness properties for virtual screening campaigns, with the 3-pyridylmethyl group offering a specific pharmacophoric feature that distinguishes it from related analogs [1].

Quote Request

Request a Quote for 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.